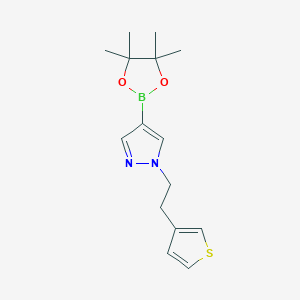

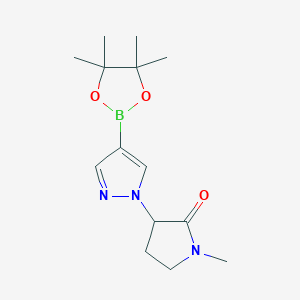

![molecular formula C21H36N8O7 B13712976 2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Elastatinal is a peptide produced by actinomycetes, specifically known for its ability to inhibit serine proteases, particularly elastase . Elastase is an enzyme that breaks down elastin, a key protein in connective tissues. Elastatinal’s inhibition of elastase makes it a valuable compound in various scientific and medical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Elastatinal can be synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of elastatinal involves fermentation processes using actinomycetes. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate and purify elastatinal. The final product is obtained as a lyophilized powder .

Análisis De Reacciones Químicas

Types of Reactions: Elastatinal primarily undergoes inhibition reactions with elastase and other serine proteases. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions: The inhibition reaction involves the interaction of elastatinal with the active site of elastase. This interaction is facilitated by the aldehyde group present in elastatinal, which forms a covalent bond with the serine residue in the active site of elastase .

Major Products Formed: The primary product of the reaction between elastatinal and elastase is an inactive elastase-elastatinal complex, which prevents elastase from degrading elastin and other substrates .

Aplicaciones Científicas De Investigación

Elastatinal has a wide range of applications in scientific research:

Chemistry: Used as a specific inhibitor in studies involving elastase and other serine proteases.

Biology: Helps in understanding the role of elastase in various biological processes, including tissue remodeling and inflammation.

Mecanismo De Acción

Elastatinal exerts its effects by specifically inhibiting elastase. The aldehyde group in elastatinal forms a covalent bond with the serine residue in the active site of elastase, leading to the formation of an inactive elastase-elastatinal complex. This inhibition prevents elastase from degrading elastin and other substrates, thereby protecting tissues from excessive degradation .

Comparación Con Compuestos Similares

Leupeptin: Another peptide inhibitor of serine proteases, but with a broader range of targets compared to elastatinal.

Aprotinin: A polypeptide that inhibits a variety of proteases, including trypsin and chymotrypsin, in addition to elastase.

Bestatin: An inhibitor of aminopeptidases, with some activity against elastase.

Uniqueness of Elastatinal: Elastatinal is unique in its high specificity for elastase compared to other serine protease inhibitors. This specificity makes it particularly valuable in studies and applications where selective inhibition of elastase is required .

Elastatinal’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.

Propiedades

Fórmula molecular |

C21H36N8O7 |

|---|---|

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

2-[[2-[[5-amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36) |

Clave InChI |

IJWCGVPEDDQUDE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

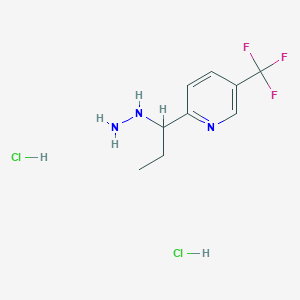

![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)

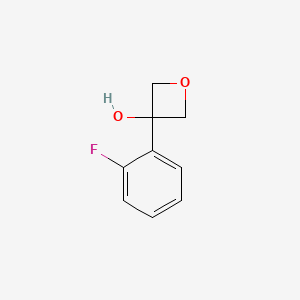

![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)

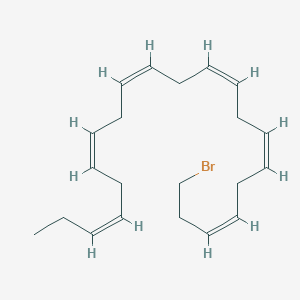

![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)